molecular formula C14H15N5O2 B1305876 4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid CAS No. 354994-01-7

4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid

Cat. No.: B1305876
CAS No.: 354994-01-7
M. Wt: 285.3 g/mol
InChI Key: QBLFOEHWSCBZKC-UHFFFAOYSA-N
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Description

4-[[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid is a chemical compound with the molecular formula C14H15N5O2 It is known for its unique structure, which includes a benzoic acid moiety linked to a pyrimidine ring through a carbamimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 4-formylbenzoic acid under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine-substituted pyrimidine compounds.

Scientific Research Applications

4-[[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoic acid
  • N-(4,6-Dimethylpyrimidin-2-yl)-4-aminobenzoic acid
  • 2-Amino-4,6-dimethylpyrimidine

Uniqueness

4-[[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzoic acid moiety with a pyrimidine ring through a carbamimidoyl linkage sets it apart from other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-8-7-9(2)17-14(16-8)19-13(15)18-11-5-3-10(4-6-11)12(20)21/h3-7H,1-2H3,(H,20,21)(H3,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLFOEHWSCBZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387286
Record name 4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354994-01-7
Record name 4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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